Spectroscopic Characterization of 5-Methoxy-2-(trifluoromethyl)benzaldehyde: A Technical Guide
Spectroscopic Characterization of 5-Methoxy-2-(trifluoromethyl)benzaldehyde: A Technical Guide
Introduction
This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Methoxy-2-(trifluoromethyl)benzaldehyde, with the chemical formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[1] As a substituted benzaldehyde derivative, this compound is of interest to researchers in medicinal chemistry and materials science. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for obtaining such data are also provided for researchers aiming to perform their own analyses.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~10.3 | s | - | 1H | Aldehyde proton (-CHO) |
| ~7.8-7.9 | d | ~8.5 | 1H | Aromatic proton (H-3) |
| ~7.4-7.5 | dd | ~8.5, ~2.5 | 1H | Aromatic proton (H-4) |
| ~7.2-7.3 | d | ~2.5 | 1H | Aromatic proton (H-6) |
| ~3.9 | s | - | 3H | Methoxy protons (-OCH₃) |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~189 | Aldehyde carbon (C=O) |
| ~160 | Aromatic carbon (C-5) |
| ~135 (q) | Aromatic carbon (C-2, coupled to F) |
| ~132 | Aromatic carbon (C-3) |
| ~124 (q) | Trifluoromethyl carbon (-CF₃) |
| ~122 | Aromatic carbon (C-1) |
| ~118 | Aromatic carbon (C-4) |
| ~110 | Aromatic carbon (C-6) |
| ~56 | Methoxy carbon (-OCH₃) |
Predicted in CDCl₃ solvent. "q" denotes a quartet due to coupling with fluorine atoms.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak-Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1705 | Strong | Carbonyl (C=O) stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |
| ~1250-1300 | Strong | C-F stretch (trifluoromethyl group) |
| ~1250, ~1030 | Strong | Asymmetric and symmetric C-O-C stretch (methoxy group) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 204 | High | [M]⁺ (Molecular ion) |
| 203 | Medium | [M-H]⁺ |
| 175 | Medium | [M-CHO]⁺ |
| 147 | Medium | [M-CHO-CO]⁺ or [M-C₂HO₂]⁺ |
| 135 | Low | [M-CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for researchers to obtain empirical data for 5-Methoxy-2-(trifluoromethyl)benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Weigh approximately 10-20 mg of 5-Methoxy-2-(trifluoromethyl)benzaldehyde and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Spectroscopy :
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters :
-
Pulse Angle: 30°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
Processing : Apply a Fourier transform to the free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals and analyze the multiplicities and coupling constants.
-
-
¹³C NMR Spectroscopy :
-
Instrument : A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters :
-
Pulse Program: Proton-decoupled
-
Pulse Angle: 45°
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
-
Processing : Apply a Fourier transform and phase correct the spectrum. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition :
-
Instrument : A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters :
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Processing : A background spectrum of the clean ATR crystal or salt plates should be recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition :
-
Instrument : A mass spectrometer with an Electron Ionization (EI) source is typically used for this type of molecule.
-
Parameters :
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Processing : The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern can be analyzed to confirm the structure of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Methoxy-2-(trifluoromethyl)benzaldehyde.
Caption: Workflow for Spectroscopic Analysis.
